

An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic acid

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Compound of Interest

Compound Name: 2-(Oxetan-3-YL)acetic acid

Cat. No.: B582396

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-YL)acetic acid, a saturated heterocyclic compound, has garnered interest within the medicinal chemistry and drug discovery sectors. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds has been recognized as a valuable strategy to modulate physicochemical and pharmacological properties. The oxetane moiety can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, potentially improving aqueous solubility, metabolic stability, and lipophilicity. [1] Furthermore, its structural similarity to endogenous molecules like γ -aminobutyric acid (GABA) suggests its potential as a modulator of GABAergic neurotransmission, a critical pathway in the central nervous system. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of **2-(Oxetan-3-YL)acetic acid**, offering a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

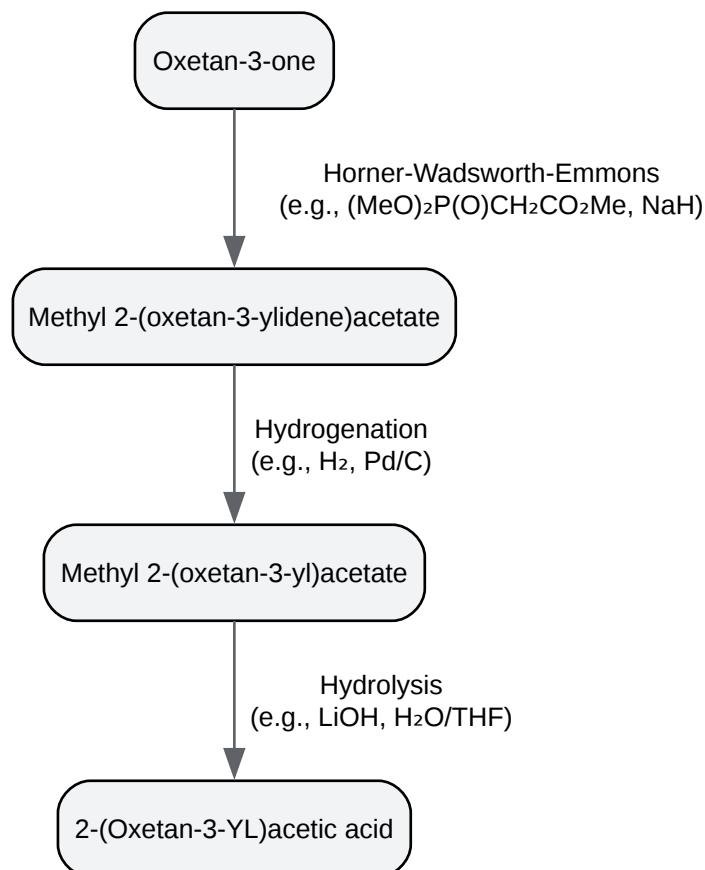
2-(Oxetan-3-YL)acetic acid possesses a unique structural framework, characterized by a carboxylic acid moiety attached to the 3-position of an oxetane ring. This combination of a polar carboxylic acid and a strained heterocyclic ring imparts distinct chemical characteristics.

Property	Value	Reference
CAS Number	1310381-54-4	[2]
Molecular Formula	C ₅ H ₈ O ₃	[2]
Molecular Weight	116.12 g/mol	
Appearance	Solid	
Storage Conditions	Store in a tightly sealed container, under -20°C	
Purity (Typical)	≥97%	
Predicted pKa	~4.5 (typical for a carboxylic acid)	
Predicted LogP	-0.5 to 0.5 (estimation)	

Synthesis of 2-(Oxetan-3-YL)acetic acid

The synthesis of **2-(Oxetan-3-YL)acetic acid** can be achieved through a multi-step process commencing from the commercially available oxetan-3-one. A plausible and commonly employed synthetic strategy involves a Horner-Wadsworth-Emmons reaction, followed by hydrogenation and subsequent hydrolysis of the resulting ester.

Synthetic Workflow



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Caption: Synthetic workflow for **2-(Oxetan-3-YL)acetic acid**.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

This step employs the Horner-Wadsworth-Emmons olefination reaction.

- Materials: Oxetan-3-one, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
- Procedure:
 - To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at $0\text{ }^\circ\text{C}$ under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the phosphonate ylide.
- Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl 2-(oxetan-3-yl)acetate

The exocyclic double bond is reduced via catalytic hydrogenation.

- Materials: Methyl 2-(oxetan-3-ylidene)acetate, palladium on carbon (Pd/C, 10 wt%), methanol or ethyl acetate, hydrogen gas.
- Procedure:
 - Dissolve methyl 2-(oxetan-3-ylidene)acetate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.
 - Add a catalytic amount of 10% Pd/C.
 - Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

- Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure to yield methyl 2-(oxetan-3-yl)acetate, which may be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of **2-(Oxetan-3-YL)acetic acid**

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

- Materials: Methyl 2-(oxetan-3-yl)acetate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
- Procedure:
 - Dissolve methyl 2-(oxetan-3-yl)acetate in a mixture of THF and water.
 - Add an excess of lithium hydroxide (typically 1.5-2.0 equivalents).
 - Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.
 - Once the hydrolysis is complete, remove the THF under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
 - Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
 - Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-(Oxetan-3-YL)acetic acid**. The product can be further purified by recrystallization if necessary.

Spectroscopic Data and Structural Elucidation

While specific, published spectra for **2-(Oxetan-3-YL)acetic acid** are not readily available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~4.5-4.7	Multiplet	4H	-CH ₂ -O-CH ₂ - (oxetane)
~3.0-3.3	Multiplet	1H	-CH- (oxetane)
~2.5-2.7	Doublet	2H	-CH ₂ -COOH

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~175-180	-COOH
~70-75	-CH ₂ -O- (oxetane)
~35-40	-CH ₂ -COOH
~30-35	-CH- (oxetane)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid)
2850-3000	Medium	C-H stretch (aliphatic)
~1700-1725	Strong	C=O stretch (carboxylic acid)
~980	Strong	C-O-C stretch (oxetane ring)

Mass Spectrometry (Predicted Fragmentation)

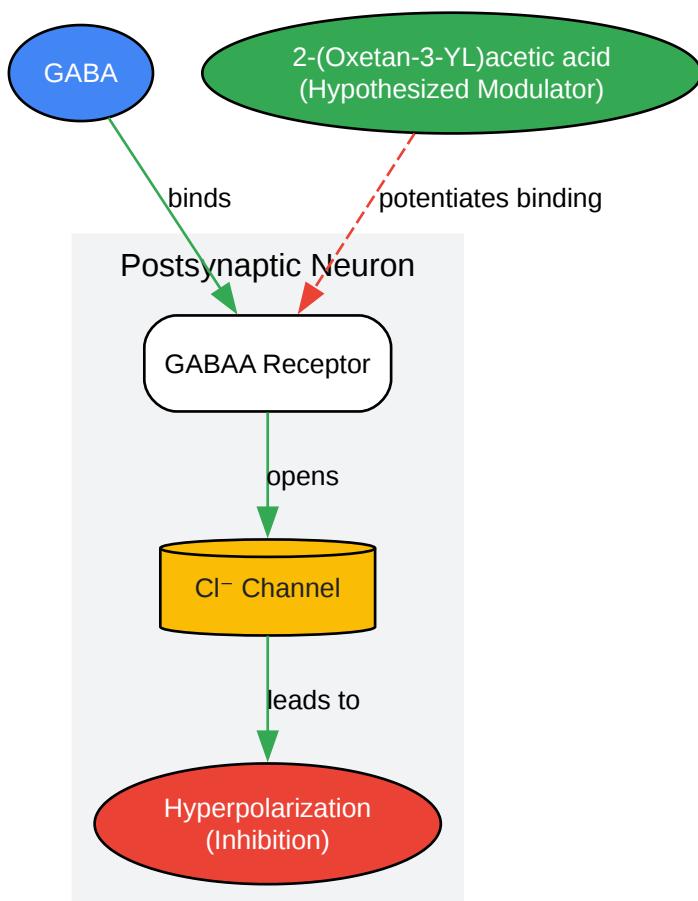
In mass spectrometry, **2-(Oxetan-3-YL)acetic acid** is expected to exhibit a molecular ion peak $[M]^+$. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the oxetane ring.

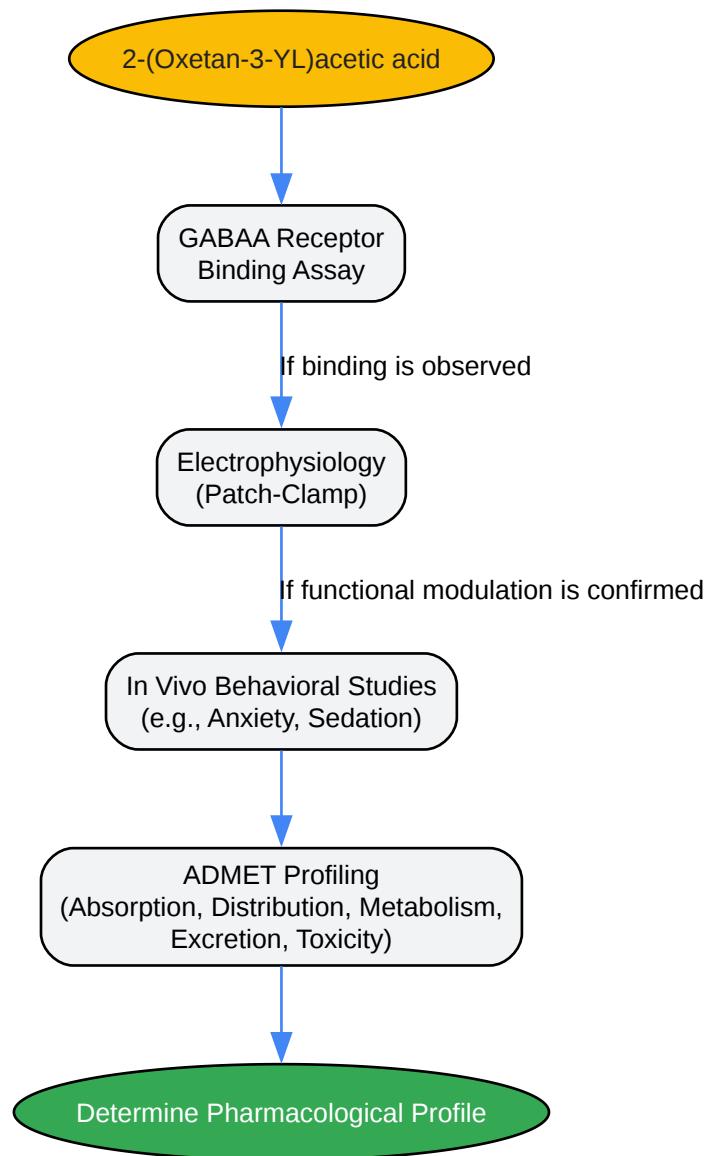
Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of **2-(Oxetan-3-YL)acetic acid** is limited, its structural features suggest a plausible interaction with the GABAergic system. The structural analog, (azetidin-3-yl)acetic acid, is known to be a GABA analogue, hinting at similar properties for the oxetane counterpart.

Hypothetical Mechanism of Action: GABAA Receptor Modulation

It is hypothesized that **2-(Oxetan-3-YL)acetic acid** may act as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.





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